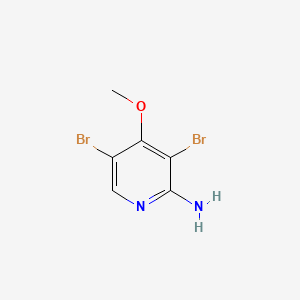

3,5-Dibromo-4-methoxypyridin-2-amine

Description

Contextualization of Halogenated and Methoxylated Pyridines as Versatile Chemical Scaffolds

Halogenated pyridines are crucial building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond, which allows for a diverse array of subsequent chemical transformations, such as cross-coupling reactions. thieme.de The presence of halogen atoms, particularly bromine, provides a handle for the introduction of new functional groups, enabling the construction of complex molecular architectures.

Similarly, methoxylated pyridines are of great interest. The methoxy (B1213986) group, a strong electron-donating group, significantly alters the electronic properties of the pyridine (B92270) ring, influencing its reactivity and potential for intermolecular interactions. nih.gov This functional group can also be a key pharmacophoric element in drug design and can be cleaved to reveal a hydroxyl group, offering another point for chemical modification.

Rationale for Investigating the Unique Structural and Electronic Features of 3,5-Dibromo-4-methoxypyridin-2-amine

The compound this compound presents a unique convergence of functional groups on the pyridine core. The presence of two bromine atoms at the 3 and 5 positions, a methoxy group at the 4-position, and an amino group at the 2-position creates a distinct electronic and steric environment. The interplay between the electron-withdrawing nature of the bromine atoms and the electron-donating character of the methoxy and amino groups is of fundamental interest. This substitution pattern is expected to significantly influence the molecule's reactivity, particularly in reactions involving the pyridine nitrogen, the amino group, or the bromine atoms.

The steric hindrance imposed by the substituents, especially the bulky bromine atoms, can also direct the regioselectivity of further reactions, making it a valuable substrate for targeted synthesis. sapub.org Understanding these features is crucial for predicting its behavior in various chemical contexts and for its potential application as a building block in the synthesis of more complex molecules.

Overview of Prior Research on Related Pyridine Derivatives and Their Impact on Synthetic Chemistry and Chemical Biology

Research into substituted pyridine derivatives has been extensive and has had a profound impact on multiple scientific disciplines. Substituted 2-aminopyridines, for instance, are known to exhibit a wide range of biological activities, including acting as inhibitors for various enzymes. nih.govnih.gov They are also key intermediates in the synthesis of a variety of heterocyclic compounds. nih.gov

The study of halogenated and methoxylated pyridines has been instrumental in the development of new synthetic methodologies. For example, the reactivity of brominated pyridines in cross-coupling reactions has enabled the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals. nih.gov Furthermore, the electronic effects of substituents on the pyridine ring have been systematically studied to understand and predict their influence on reaction outcomes. nih.govacs.org While specific research on this compound is not extensively documented in publicly available literature, the wealth of knowledge on its constituent substructures provides a strong foundation for anticipating its chemical behavior and potential utility.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its related isomers.

| Property | This compound | 5-Bromo-4-methoxypyridin-2-amine | 3,5-Dibromo-4-methylpyridin-2-amine |

| CAS Number | 1393563-12-6 synchem.de | 1232431-11-6 nih.gov | 3430-29-3 nih.gov |

| Molecular Formula | C₆H₆Br₂N₂O | C₆H₇BrN₂O | C₆H₆Br₂N₂ |

| Molecular Weight | 281.93 g/mol synchem.de | 203.04 g/mol nih.gov | 265.93 g/mol nih.gov |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

Spectroscopic Data

While specific spectroscopic data for this compound is not available in the provided search results, general characteristics for related compounds can be inferred.

¹H NMR: For a related compound, 3,5-Dibromo-2-pyridylamine, the proton NMR spectrum would show signals corresponding to the aromatic protons. chemicalbook.com In this compound, one would expect a singlet for the methoxy protons and a singlet for the remaining aromatic proton, with the amino protons also appearing as a singlet.

IR Spectroscopy: The infrared spectrum of a primary amine typically shows two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com Aromatic C-H stretching and C=C and C=N ring stretching vibrations would also be expected. For a related compound, 2-amino-5-bromo-4-methylpyridine, the IR spectrum has been reported and analyzed. researchgate.net

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic isotopic patterns for the two bromine atoms.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O/c1-11-5-3(7)2-10-6(9)4(5)8/h2H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOUNGBYEJIVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704809 | |

| Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261269-82-2 | |

| Record name | 3,5-Dibromo-4-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Dibromo 4 Methoxypyridin 2 Amine and Its Precursors

Strategies for Regioselective Bromination of Pyridine (B92270) Scaffolds

Introducing bromine atoms with precise regiocontrol onto a pyridine ring is a critical step in building complex derivatives. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh conditions. chemrxiv.org However, the presence of activating groups or the use of modern metalation techniques can provide elegant solutions for controlled halogenation.

Direct Halogenation Approaches to Dibrominated Pyridines

Direct halogenation relies on the electrophilic substitution of a pyridine ring. The outcome is heavily influenced by the electronic properties of existing substituents. For instance, an amino group at the 2-position is strongly activating and ortho-, para-directing. This electronic influence facilitates the introduction of bromine atoms at the C-3 and C-5 positions.

The direct bromination of 2-aminopyridine (B139424), a common precursor, can be achieved using various brominating agents. The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the desired 3,5-dibrominated product and minimize side reactions. Similar principles apply to related nitrogenous heterocycles like 2-aminopyrazine, where halogenation can be achieved with reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile, sometimes with microwave assistance to enhance reaction rates and yields. researchgate.net The use of elemental bromine in acidic media is also a common strategy, as the acid can activate the brominating agent and protonate the pyridine nitrogen, further influencing the ring's reactivity. acs.org

| Starting Material | Brominating Agent | Solvent/Conditions | Product | Reference Principle |

|---|---|---|---|---|

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile, Microwave | 2-Amino-3,5-dibromopyridine | researchgate.net |

| 2-Aminopyrimidine | Bromine (Br₂) | Aqueous acidic solution | 2-Amino-5-bromopyrimidine | google.com |

| Pyridine | HBr / H₂O₂ | Heated HBr solution | 3,5-Dibromo-4-aminopyridine | google.com |

Ortho-Directed Metalation and Subsequent Bromination Pathways

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to direct electrophilic substitution. uwindsor.caclockss.org This strategy employs a directing metalating group (DMG) on the pyridine ring, which coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to an adjacent (ortho) position. The resulting organolithium intermediate is then quenched with an electrophilic bromine source to install the bromine atom with high precision.

Halogens themselves can serve as DMGs. For example, 3-bromopyridine can be selectively metalated at the C-4 position using lithium diisopropylamide (LDA), followed by quenching with a bromine source to yield 3,4-dibromopyridine. researchgate.net Other powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. uwindsor.caacs.org The choice of a hindered base like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often crucial to prevent nucleophilic addition of the organolithium reagent to the pyridine ring's C=N bond, a common side reaction. clockss.org This method provides a predictable and efficient route to polysubstituted pyridines that are otherwise difficult to access.

| Substrate | Directing Group | Base | Bromine Source | Product Position | Reference Principle |

|---|---|---|---|---|---|

| 3-Halopyridine | Halogen (Cl, Br, F) | LDA | Electrophile (e.g., Br₂) | C-4 | researchgate.net |

| 2-Substituted Pyridine | Various DMGs | LDA or LTMP | Electrophile | C-3 | clockss.org |

| O-Pyridyl Carbamate | Carbamate | s-BuLi | Electrophile | ortho to carbamate | acs.org |

Introduction of the Methoxy Moiety via Nucleophilic Aromatic Substitution Techniques

Nucleophilic aromatic substitution (SNAr) is a fundamental process for functionalizing electron-deficient aromatic rings, such as halopyridines. nih.gov The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (C-2/C-6) and para (C-4) positions towards attack by nucleophiles. youtube.com

Optimized Conditions for Methoxylation at the C-4 Position

The introduction of a methoxy group at the C-4 position of a dibrominated pyridine precursor is typically achieved by SNAr using a methoxide source. A common precursor for this transformation would be a 3,5-dibromopyridine bearing a suitable leaving group (e.g., another halogen) at the C-4 position. The reaction is generally performed by treating the substrate with sodium methoxide in a polar aprotic solvent.

Detailed synthetic procedures show that reactions of this type are often heated to achieve a reasonable reaction rate. For example, the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine is accomplished by heating with sodium methoxide in a solvent like N,N-dimethylformamide (DMF). chemicalbook.com The choice of solvent is critical, with DMF and dimethyl sulfoxide (DMSO) being effective at solvating the reactants and facilitating the substitution.

| Substrate | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dibromopyridine | Sodium Methoxide | DMF | 70 °C | 62% | chemicalbook.com |

| 3,5-Dibromopyridine | Sodium Hydride, Methanol | DMF | 90 °C | 73% | chemicalbook.com |

| 2-Halopyridines | Sodium Methoxide | Methanol | Varies | Varies | youtube.com |

Chemo- and Regioselectivity Considerations in Methoxylation Reactions

The success of an SNAr reaction hinges on both the electronic activation of the ring and the nature of the leaving group. The pyridine nitrogen strongly activates the C-2 and C-4 positions. Therefore, a leaving group at either of these positions is readily displaced by a nucleophile like methoxide. youtube.com A leaving group at the C-3 or C-5 position is significantly less reactive towards SNAr because the negative charge of the intermediate Meisenheimer complex cannot be delocalized onto the ring nitrogen. youtube.com

In substrates containing multiple different halogen atoms, chemoselectivity becomes a key consideration. The reactivity of halogens as leaving groups in SNAr often follows the order F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Therefore, if a precursor contained both a bromine and a chlorine atom at activated positions, the chlorine would likely be displaced preferentially by methoxide, assuming the attack step is rate-determining. This allows for selective functionalization of polyhalogenated pyridines.

Amination Protocols for Pyridine Nuclei

The introduction of an amino group is the final key step in the synthesis of the target molecule. This can be accomplished at various stages of the synthetic sequence. Numerous methods exist for the amination of pyridine rings, ranging from classical name reactions to modern C-H functionalization approaches.

The Chichibabin reaction is a classic method for aminating pyridines, typically at the C-2 position, using sodium amide (NaNH₂) to displace a hydride ion. youtube.com While effective for simple pyridines, its application to highly substituted or sensitive substrates can be limited.

More contemporary methods offer greater flexibility and functional group tolerance. One powerful strategy involves the amination of pyridine N-oxides. The N-oxide group activates the C-2 and C-4 positions, allowing for functionalization. For example, treatment of a pyridine N-oxide with tosyl chloride or triflic anhydride in the presence of an amine can lead to the formation of 2-aminopyridines in high yield and with excellent regioselectivity. researchgate.netresearchgate.net Other innovative strategies include the direct amination of pyridine C-H bonds via phosphonium salts or transition metal-catalyzed reactions, providing versatile routes to valuable amino-substituted heterocycles. nih.govchemistryviews.org

| Method | Substrate | Reagents | Position(s) Aminated | Key Feature | Reference |

|---|---|---|---|---|---|

| Chichibabin Reaction | Pyridine | Sodium Amide (NaNH₂) | C-2 (and C-6) | Classical method, displaces hydride | youtube.com |

| N-Oxide Activation | Pyridine N-Oxide | Ts₂O, t-BuNH₂ | C-2 | High yields and selectivity | researchgate.net |

| Phosphonium Salt Formation | Pyridine | PPh₃, CCl₄; then NaN₃ | C-4 | C-H functionalization, highly regioselective | nih.gov |

| Transition Metal Catalysis | 2-Aminopyridine | Ruthenium Catalyst, Amine | - | Transamination via π-coordination | chemistryviews.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly applicable to the synthesis of 2-aminopyridine derivatives from corresponding halopyridines. The reaction's success hinges on the careful selection of the palladium precursor, the phosphine ligand, and the base. acsgcipr.org

For a substrate such as a di- or tri-substituted halomethoxypyridine, the choice of ligand is critical to ensure high catalytic activity and selectivity. Sterically hindered and electron-rich phosphine ligands, often based on biaryl scaffolds, are typically employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org The use of ligands like X-Phos or Josiphos has been shown to be effective in the amination of challenging substrates, including heteroaryl chlorides. nih.gov

In the context of synthesizing 3,5-Dibromo-4-methoxypyridin-2-amine, a potential precursor would be a 2-halo-3,5-dibromo-4-methoxypyridine. The Buchwald-Hartwig amination would then be employed to introduce the amino group at the C2 position. Given the presence of multiple halogen substituents, regioselectivity can be a key consideration, although the higher reactivity of a halogen at the 2-position of the pyridine ring often favors the desired substitution. Microwave irradiation has been shown to accelerate Buchwald-Hartwig couplings, leading to shorter reaction times and often improved yields. beilstein-journals.org

Below is a table summarizing typical conditions for Buchwald-Hartwig amination of halo-heterocycles, which could be adapted for the synthesis of this compound.

| Parameter | Condition |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | X-Phos, S-Phos, RuPhos, Josiphos-type ligands |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ |

| Amine Source | NH₃ (often via a surrogate like benzophenone imine) |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C (conventional heating) or 100-150 °C (microwave) |

Alternative Amination Methods for 2-Amino-Pyridine Formation

While the Buchwald-Hartwig amination is a powerful tool, several other methods exist for the introduction of an amino group at the 2-position of a pyridine ring.

One of the oldest and most direct methods is the Chichibabin reaction , which involves the amination of pyridines using sodium amide or potassium amide. scientificupdate.com This reaction is a nucleophilic substitution of a hydride ion and typically proceeds at elevated temperatures. wikipedia.org While effective for simple pyridines, its application to highly substituted and potentially sensitive molecules like a dibromo-methoxypyridine precursor can be limited due to harsh reaction conditions and potential side reactions. wikipedia.org However, recent modifications using a sodium hydride-iodide composite have shown promise in mediating the Chichibabin amination under milder conditions. ntu.edu.sg

Another important strategy involves the use of pyridine N-oxides . Activation of the pyridine ring through N-oxidation facilitates nucleophilic attack at the 2- and 4-positions. A general and mild one-pot procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has been developed using a phosphonium salt, such as PyBroP, as an activating agent. nih.gov This method offers a mild alternative to traditional SNAr chemistry.

Finally, direct nucleophilic aromatic substitution (SNAr) can be employed, especially if the pyridine ring is sufficiently activated by electron-withdrawing groups. While the methoxy group at the 4-position is electron-donating, the two bromine atoms provide some electron-withdrawing character. The success of SNAr in this context would depend on the specific precursor and the nucleophilicity of the amine source.

Convergent and Divergent Synthetic Routes to this compound

The construction of the target molecule can be approached through either a stepwise assembly from simpler precursors (divergent) or by coupling more complex fragments in the later stages of the synthesis (convergent).

Stepwise Assembly from Simpler Pyridine Precursors

A plausible stepwise, or divergent, synthesis could commence from a readily available substituted pyridine, such as 2-aminopyridine or 4-methoxypyridine (B45360).

Route from 2-Aminopyridine:

Bromination: 2-Aminopyridine can be brominated to introduce bromine atoms onto the pyridine ring. The conditions for bromination can be controlled to favor the formation of 2-amino-5-bromopyridine or 2-amino-3,5-dibromopyridine. orgsyn.orgijssst.info

Introduction of the Methoxy Group: A subsequent step would involve the introduction of the methoxy group at the 4-position. This could potentially be achieved through a sequence of nitration, reduction to an amino group, diazotization, and substitution with a methoxy group, or through a nucleophilic substitution reaction on a suitable precursor.

Further Functionalization: Depending on the intermediates formed, further steps may be required to achieve the desired 3,5-dibromo-4-methoxy substitution pattern.

Route from 4-Methoxypyridine:

Halogenation: 4-Methoxypyridine can be subjected to halogenation to introduce bromine atoms at the 3- and 5-positions.

Introduction of the Amino Group: The amino group can then be introduced at the 2-position using one of the amination strategies discussed in section 2.3.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures. nih.gov For the synthesis of polysubstituted pyridines, several one-pot strategies have been developed. These often involve the condensation of various components to rapidly assemble the pyridine ring. organic-chemistry.org

A one-pot synthesis of 3,5-dibromo-4-aminopyridine has been reported, which utilizes pyridine or a pyridine salt as the starting material in a reaction with an ammonium salt and hydrogen bromide in the presence of hydrogen peroxide. google.com While this produces a structurally related compound, the principles of this one-pot halogenation and amination could potentially be adapted for the synthesis of this compound by starting with a 4-methoxypyridine precursor.

Multicomponent reactions that lead to the formation of highly substituted 2-aminopyridines often involve the reaction of an enaminone, a primary amine, and a source of two carbon atoms, such as malononitrile. nih.gov While building the specific substitution pattern of this compound through a single MCR would be challenging, these methods highlight the potential for developing highly efficient, convergent syntheses.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like this compound, the application of these principles is of growing importance.

Solvent-Free or Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can lead to significant reductions in waste and can sometimes offer unique reactivity and selectivity. Several methodologies for the synthesis of aminopyridines under solvent-free conditions have been reported. mdpi.comnih.govsemanticscholar.org

For instance, multicomponent reactions for the synthesis of 2-aminopyridine derivatives have been successfully carried out without a solvent, often with gentle heating. nih.gov These reactions proceed efficiently and with simple work-up procedures.

Microwave-assisted organic synthesis (MAOS) is another powerful tool that aligns with green chemistry principles. Microwave heating can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles. organic-chemistry.orgyoutube.com The synthesis of various pyridine derivatives has been shown to be highly efficient under microwave irradiation, and this technology could be applied to several steps in the synthesis of this compound, including the Buchwald-Hartwig amination and other cross-coupling reactions. The use of microwave assistance in solvent-free or reduced-solvent systems further enhances the green credentials of a synthetic route. nih.gov

Catalytic Approaches to Enhance Reaction Efficiency and Selectivity

The synthesis of highly substituted pyridine derivatives such as this compound often involves multi-step processes where efficiency and regioselectivity are paramount. Traditional synthetic methods can require harsh reaction conditions and may produce isomeric mixtures that are difficult to separate. youtube.com To overcome these challenges, modern organic synthesis has increasingly turned to transition-metal catalysis, which offers milder conditions, improved yields, and, most importantly, precise control over selectivity. sci-hub.se Catalytic strategies, particularly those involving palladium, rhodium, and iridium, have been instrumental in the functionalization of pyridine rings. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling for C-N Bond Formation

One of the most powerful catalytic tools for the synthesis of aminopyridines is the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between a halo-pyridine and an amine source. In a synthetic route towards this compound, this methodology could be applied by introducing the 2-amine group onto a pre-functionalized 3,5-dibromo-2-chloropyridine or a related electrophile. The use of a palladium catalyst in conjunction with specialized phosphine ligands creates a highly efficient catalytic cycle that can operate under relatively mild conditions. nih.gov

The efficiency of these reactions is heavily dependent on the choice of catalyst, ligand, base, and solvent. Chelating phosphine ligands are often effective in these transformations. nih.gov This catalytic amination provides a direct and versatile route to substituted aminopyridines, often with high yields that are not achievable through traditional nucleophilic aromatic substitution methods. mdpi.com

Table 1: Representative Conditions for Palladium-Catalyzed Amination of Pyridyl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | General Yield Range (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 | 70-95 |

| Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 65-90 |

| PdCl₂(PPh₃)₂ | dppf | K₃PO₄ | DMF | 90-120 | 60-85 |

Transition Metal-Catalyzed C-H Functionalization

A more advanced and atom-economical approach involves the direct functionalization of pyridine C-H bonds, bypassing the need for pre-halogenated substrates. sci-hub.se Transition-metal-catalyzed C-H activation has emerged as a transformative strategy for introducing substituents with high regioselectivity. mdpi.com For the synthesis of precursors to this compound, this could involve the selective catalytic bromination at the C3 and C5 positions.

The inherent electronic properties of the pyridine ring typically direct electrophilic attack to the 3-position, but achieving di-substitution at specific sites requires precise control. nih.gov Catalytic systems, often employing iridium or rhodium, can utilize existing functional groups on the pyridine ring as directing groups to guide the catalyst to specific C-H bonds. sci-hub.sebeilstein-journals.org For instance, a methoxy or amino group on the pyridine scaffold can coordinate to the metal center, positioning it to activate and subsequently functionalize the adjacent C-H bonds. This method significantly enhances reaction efficiency by reducing the number of synthetic steps and improving selectivity.

The development of these catalytic C-H halogenation methods addresses the long-standing challenge posed by the electron-deficient nature of the pyridine ring, which renders it resistant to classical electrophilic aromatic substitution. nih.govchemrxiv.org

Table 2: Catalytic C-H Halogenation Strategies for Pyridine Scaffolds

| Catalyst Type | Halogen Source | Directing Group Effect | Solvent | Achieved Selectivity | Potential Advantage |

|---|---|---|---|---|---|

| Iridium-based | N-Bromosuccinimide (NBS) | Borylation followed by halogenation | Hexane | High (e.g., C3) | Mild conditions, high functional group tolerance |

| Rhodium-based | CuBr₂ | Coordination to N or substituent | DCE | Ortho-selective to directing group | Direct C-H activation without pre-functionalization |

| Palladium-based | Selectfluor | Norbornene-mediated | TFA | Meta-selective | Access to otherwise difficult-to-obtain isomers |

Reactivity, Derivatization, and Transformation Studies of 3,5 Dibromo 4 Methoxypyridin 2 Amine

Exploration of Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, while aromatic, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of activating groups like the amino and methoxy (B1213986) groups can facilitate such reactions. In the case of 2-aminopyridines, electrophilic substitution, such as bromination, can occur. The position of substitution is influenced by the directing effects of the existing substituents. For instance, the bromination of 2-aminopyridine (B139424) can lead to the formation of 2-amino-3,5-dibromopyridine, indicating that the amino group directs electrophiles to the ortho and para positions. heteroletters.org However, controlling the extent of bromination is crucial, as over-bromination can occur. heteroletters.org Protecting the amino group, for example through acetylation, can be employed to moderate its activating effect and achieve mono-substitution. heteroletters.org

Nucleophilic Displacement of Bromine Substituents and their Positional Selectivity

The bromine atoms at the C-3 and C-5 positions of the pyridine ring are susceptible to displacement by nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNA_r).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to modify pyridine scaffolds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. It is a versatile method for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. nih.govlibretexts.org The reaction of bromo-substituted pyridines, including those with amino groups, with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield the corresponding aryl-substituted pyridines. nih.govresearchgate.net The reactivity of the bromine atoms can be influenced by their position on the pyridine ring and the presence of other substituents. For instance, in the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine, substitution occurs sequentially, allowing for the isolation of mono-, di-, and tri-arylated products. nih.govresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups. uwindsor.ca The general mechanism involves oxidative addition of the halide to the palladium catalyst, transmetalation with the organostannane, and reductive elimination to give the coupled product. wikipedia.orguwindsor.ca While specific studies on 3,5-dibromo-4-methoxypyridin-2-amine are not detailed in the provided results, the Stille reaction is a viable method for the functionalization of halopyridines.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org It is a cost-effective method, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org The Kumada coupling has been successfully applied to a variety of aryl and vinyl halides. wikipedia.org The reaction of 4-methoxypyridine (B45360) derivatives with Grignard reagents can lead to the formation of dihydropyridone derivatives, highlighting the reactivity of the pyridine core. acs.org

Table 1: Comparison of Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Palladium | High functional group tolerance, commercially available reagents. nih.govlibretexts.org |

| Stille | Organotin (organostannanes) | Palladium | Tolerant of many functional groups. wikipedia.orguwindsor.ca |

| Kumada | Organomagnesium (Grignard reagents) | Nickel or Palladium | Cost-effective, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNA_r) on pyridine rings is a fundamental reaction for introducing various functional groups. The electron-deficient nature of the pyridine ring facilitates attack by nucleophiles. galchimia.comyoutube.com The presence of electron-withdrawing groups ortho and para to the leaving group can further activate the ring towards substitution. libretexts.orgyoutube.com

The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For halopyridines, the reactivity often follows the order F > Cl > Br > I, which is counterintuitive to the leaving group ability in S_N2 reactions but is explained by the rate-determining step being the nucleophilic attack, which is facilitated by the more electronegative halogens. youtube.com Amines are common nucleophiles in these reactions, leading to the formation of aminopyridines. youtube.com The reaction of 2-fluoropyridine (B1216828) with lithium amides, for instance, provides a route to 2-aminopyridines under mild conditions. researchgate.net Similarly, 2-alkoxypyridines can be converted to 2-aminopyridines via a Lewis acid-catalyzed nucleophilic displacement. nih.gov

Transformations of the Amine Group at the C-2 Position

The primary amino group at the C-2 position is a versatile handle for further derivatization, allowing for the introduction of a wide array of functionalities and the construction of more complex molecular architectures.

The nitrogen atom of the primary amine is nucleophilic and can readily react with various electrophiles.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form amides. For instance, the acylation of 2-amino-4-halothiazoles has been studied, where protection of the amino group with a Boc group can be beneficial to avoid side reactions. nih.gov A similar strategy could be applied to this compound.

Alkylation and Arylation: The amino group can also undergo N-alkylation and N-arylation. nih.gov However, controlling the degree of alkylation to avoid over-alkylation can be challenging. nih.gov Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds and can be used for the arylation of amines. nih.gov

The 2-aminopyridine moiety is a key building block for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry. organic-chemistry.orgbio-conferences.orgbeilstein-journals.org

Imidazo[1,2-a]pyridines: These bicyclic systems can be synthesized through the reaction of 2-aminopyridines with α-haloketones, a reaction first described by Tschitschibabin. bio-conferences.org This condensation involves the initial alkylation of the endocyclic pyridine nitrogen followed by intramolecular cyclization. acs.org Numerous modern variations of this synthesis exist, including catalyst-free methods and multi-component reactions. bio-conferences.orgacs.orgacs.org For example, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isonitrile can yield 3-aminoimidazo[1,2-a]pyridines. bio-conferences.orgbeilstein-journals.org

organic-chemistry.orgbio-conferences.orgacs.orgTriazolo[4,3-a]pyridines: Another important class of fused heterocycles, these can be prepared from 2-aminopyridines. One synthetic route involves the conversion of the 2-amino group to a hydrazine, which can then be cyclized with various reagents. organic-chemistry.org For example, an efficient synthesis involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration. organic-chemistry.org Another method is the iodine-catalyzed oxidative coupling of 2-aminopyridines with N-tosylhydrazones. researchgate.net

Table 2: Synthesis of Fused Heterocycles from 2-Aminopyridine Derivatives

| Fused Heterocycle | Key Reagents | General Method |

| Imidazo[1,2-a]pyridines | α-Haloketones, Aldehydes, Isonitriles | Condensation/Cyclization bio-conferences.orgbeilstein-journals.orgacs.org |

| organic-chemistry.orgbio-conferences.orgacs.orgTriazolo[4,3-a]pyridines | Hydrazides, N-Tosylhydrazones | Cyclization/Oxidative Coupling organic-chemistry.orgresearchgate.net |

Modification of the Methoxy Group and its Impact on Reactivity

Demethylation Reactions to Access Corresponding Hydroxypyridines

The cleavage of the methyl ether to unveil the corresponding 4-hydroxypyridine (B47283) is a fundamental transformation. This reaction is crucial as the resulting hydroxyl group can serve as a handle for further functionalization, such as O-alkylation or O-acylation, thereby expanding the synthetic utility of the pyridine core.

While specific demethylation studies on this compound are not extensively detailed in the available literature, analogous transformations in similar pyridine systems provide insight into effective methodologies. For instance, the demethylation of 2-amino-5-methoxypyridine (B21397) has been successfully achieved using 95% sulfuric acid, suggesting a viable approach for the target compound. asianpubs.org Other established reagents for the demethylation of methoxypyridines include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

Table 1: Potential Reagents for Demethylation of this compound

| Reagent | Typical Conditions | Product |

| 95% Sulfuric Acid (H₂SO₄) | Heating | 2-Amino-3,5-dibromo-4-hydroxypyridine |

| Hydrobromic Acid (HBr) | Refluxing in aqueous solution | 2-Amino-3,5-dibromo-4-hydroxypyridine |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low temperature | 2-Amino-3,5-dibromo-4-hydroxypyridine |

Rearrangements and Functional Group Interconversions of the Methoxy Moiety

The methoxy group can also participate in more complex transformations, including rearrangements and interconversions that alter the pyridine core's substitution pattern. Research on related 4-methoxypyridine derivatives has shown that reaction with alkyl iodides can lead to the formation of 1-alkylpyridin-4(1H)-ones. researchgate.net

Specifically, the reaction of 3,5-dibromo-4-methoxypyridine (B1321426) with ethyl iodide resulted in the formation of 3,5-dibromo-1-ethylpyridin-4(1H)-one. researchgate.net This transformation involves the cleavage of the O-methyl bond and subsequent N-alkylation of the pyridine ring, effectively converting the methoxy group into a carbonyl function as part of the pyridone tautomer. This type of reaction highlights the potential for the methoxy group to be a leaving group in the presence of suitable alkylating agents, leading to a rearranged product. The presence of electron-withdrawing groups on the pyridine ring has been observed to favor this conversion. researchgate.net

Table 2: Example of Functional Group Interconversion

| Starting Material | Reagent | Product |

| 3,5-Dibromo-4-methoxypyridine | Ethyl Iodide (EtI) | 3,5-Dibromo-1-ethylpyridin-4(1H)-one researchgate.net |

This reactivity underscores the potential for the methoxy moiety in this compound to undergo similar rearrangements, which could be exploited for the synthesis of novel pyridone derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 4 Methoxypyridin 2 Amine

Single Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure and its arrangement within a crystal lattice. While a specific crystal structure for 3,5-Dibromo-4-methoxypyridin-2-amine is not publicly available, analysis of closely related compounds, such as 3,5-dibromopyridin-2-amine researchgate.net and 4-amino-3,5-dichloropyridine (B195902) nih.gov, allows for a detailed and accurate prediction of its molecular and supramolecular features.

The crystal system for such a compound is anticipated to be in a common space group like P21/c (monoclinic) or P-1 (triclinic), which are prevalent for rigid organic molecules.

Table 1: Predicted Crystallographic Data for a Representative Analog

| Parameter | Predicted Value (based on analogs) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8-12 |

| b (Å) | ~6-10 |

| c (Å) | ~14-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1400 |

| Z (molecules/unit cell) | 4 |

Crystallographic Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is governed by a combination of specific intermolecular forces.

Hydrogen Bonding: The most significant interaction is expected to be a classic hydrogen bond between the amine group (-NH₂) of one molecule and the pyridine (B92270) ring nitrogen of an adjacent molecule (N-H···N). This interaction is a powerful structure-directing force in amino-pyridines. Studies on analogs like 4-amino-3,5-dichloropyridine show these N-H···N bonds linking molecules into supramolecular chains. nih.gov

π-π Stacking: The pyridine rings are likely to engage in π-π stacking interactions. Due to the electronic nature of the substituted pyridine ring, a parallel-displaced or offset stacking geometry is more probable than a face-to-face arrangement to minimize electrostatic repulsion. nih.govwikipedia.org The presence of electron-donating (methoxy, amino) and electron-withdrawing (bromo) substituents modulates the electronic distribution of the π-system, influencing the exact geometry and strength of these stacking interactions. nih.govrsc.org

Halogen Bonding: While weaker, the bromine atoms can participate in halogen bonding (C-Br···N or C-Br···O), further stabilizing the crystal packing.

These interactions combine to create a robust, three-dimensional network in the crystal lattice.

Conformational Analysis and Molecular Geometry in the Solid State

In the solid state, the pyridine ring itself is planar. The key conformational feature is the orientation of the methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups relative to this ring.

Amino Group: The nitrogen atom of the amino group typically adopts a slightly pyramidal geometry. researchgate.net

Methoxy Group: The methoxy group introduces a degree of conformational flexibility. The methyl group is expected to be positioned to minimize steric hindrance with the adjacent bromine atom and the amino group. The C(4)-O-C(methyl) bond angle will conform to standard sp³ and sp² hybridization values. Crystal structures of related methoxypyridine derivatives show that the molecule can be slightly distorted from perfect planarity to accommodate packing forces. researchgate.net The C-Br, C-N, C-O, and C-C bond lengths and angles are all expected to fall within well-established ranges for substituted aromatic systems.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for confirming the chemical structure of a molecule in solution and assessing its purity.

1H and 13C NMR for Structural Assignment and Purity Assessment

The expected NMR spectra for this compound are relatively simple and highly characteristic, allowing for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals. The single aromatic proton at the C6 position would appear as a sharp singlet, shifted downfield due to the influence of the ring nitrogen. The methoxy group protons would also produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The two protons of the amino group would likely appear as a broad singlet, with a chemical shift that can be variable depending on solvent and concentration. The absence of signals in the 7-8 ppm range would confirm the 3,5-dibromo substitution pattern.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, corresponding to the six carbon atoms in the molecule, confirming the proposed structure. The chemical shifts can be estimated based on substituent effects on the pyridine ring. The carbon attached to the methoxy group (C4) and the amino group (C2) would be significantly shifted, as would the carbons bonded to the bromine atoms (C3 and C5).

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.9 | Singlet |

| -NH₂ | ~5.0 (broad) | Singlet |

| H-6 | ~8.0 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~98 |

| C-4 | ~155 |

| C-5 | ~105 |

| C-6 | ~150 |

| -OCH₃ | ~56 |

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR) for Detailed Structural Probes

While 1D NMR is sufficient for basic assignment, advanced techniques could provide deeper insights.

2D-NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals directly with their attached carbon atoms, confirming the assignments made in the 1D spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would show correlations between protons and carbons over two to three bonds. For instance, it would reveal a correlation between the methoxy protons and the C4 carbon, and between the H-6 proton and the C2, C4, and C5 carbons, providing definitive structural proof.

Solid-State NMR: Solid-state NMR (ssNMR) would be invaluable for probing the structure in its native crystalline form, providing a bridge between diffraction and solution-state data. mdpi.com ¹³C and ¹⁵N ssNMR could identify the presence of polymorphism (different crystal packing arrangements) and provide details about the local environment and dynamics of the amino and methoxy groups within the crystal lattice.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. nih.gov

The spectra of this compound would be characterized by several key absorption bands:

N-H Vibrations: The amino group would give rise to symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. researchgate.net An N-H scissoring bend would be expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching for the lone H-6 would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group of the methoxy substituent would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring would produce a series of sharp bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-O and C-Br Vibrations: The C-O stretching of the methoxy group would be visible as a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-Br stretching vibrations would appear at lower frequencies, in the 500-700 cm⁻¹ range of the far-IR and Raman spectra. documentsdelivered.com

Table 4: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 2960 |

| C=N, C=C Ring Stretch | Pyridine Ring | 1400 - 1600 |

| C-O Stretch | Methoxy Ether | 1030 - 1250 |

| C-Br Stretch | Bromo-Aryl | 500 - 700 |

This comprehensive spectroscopic analysis provides a detailed structural portrait of this compound, from its individual bond vibrations to its complex three-dimensional arrangement in the solid state.

Elucidation of Characteristic Functional Group Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is a composite of vibrations from the pyridine ring, the amino group, the methoxy group, and the carbon-bromine bonds.

The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. researchgate.net The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3090–3020 cm⁻¹. researchgate.net The ring stretching vibrations, which involve the C-C and C-N bonds within the aromatic system, appear in the 1600–1400 cm⁻¹ range. researchgate.net The ring breathing mode for pyridine derivatives is a notable feature, often found around 1022 cm⁻¹ in the IR spectrum and 1020 cm⁻¹ in the Raman spectrum. researchgate.net

The amino group (-NH₂) introduces distinct vibrational modes. The N-H stretching vibrations are typically found in the 3500–3300 cm⁻¹ range. nih.gov For instance, in 2-amino-5-methylpyridine, the N-H stretching bands appear around 3444 and 3335 cm⁻¹. researchgate.net The presence of two bands in this region corresponds to the asymmetric and symmetric stretching modes of the -NH₂ group.

Substituent vibrations are also key identifiers. The methoxy group (-OCH₃) will exhibit C-H stretching vibrations, while the C-Br stretching frequencies for brominated pyridines are expected at lower wavenumbers, a region where they can be distinguished from other skeletal vibrations.

A summary of the expected characteristic vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| Amino (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | nih.govresearchgate.net |

| Pyridine Ring | C-H Stretch | 3090 - 3020 | researchgate.net |

| Pyridine Ring | C=C, C=N Ring Stretch | 1600 - 1400 | researchgate.net |

| Pyridine Ring | Ring Breathing Mode | ~1020 | researchgate.net |

| Methoxy (-OCH₃) | C-H Stretch | ~2950 - 2850 | researchgate.net |

| Bromo (-Br) | C-Br Stretch | < 700 | documentsdelivered.com |

Analysis of Hydrogen Bonding and Other Intermolecular Interactions through Vibrational Shifts

Vibrational spectroscopy is highly sensitive to the molecular environment, making it an excellent tool for studying intermolecular interactions such as hydrogen bonding. nih.gov In the solid state, this compound is expected to form intermolecular hydrogen bonds, primarily between the amino group of one molecule and the ring nitrogen of an adjacent molecule (N-H···N). This type of interaction is common in aminopyridine structures. nih.gov

The formation of a hydrogen bond typically weakens the X-H bond involved, resulting in a "red shift" (a shift to a lower frequency or wavenumber) of the corresponding stretching vibration. researchgate.net For 2-aminopyridine (B139424), dimerization through hydrogen bonding leads to a significant red shift of the H-bonded N-H stretching frequency, which appears at 3319 cm⁻¹, compared to the free N-H stretch at 3529 cm⁻¹. nih.gov Therefore, a similar substantial red shift in the N-H stretching frequency for this compound in the solid-state IR spectrum, compared to its spectrum in a non-polar solvent, would be strong evidence of intermolecular hydrogen bonding.

The strength of the hydrogen bond influences the magnitude of this frequency shift. nih.gov Furthermore, these interactions can induce shifts in other vibrational modes, such as the pyridine ring vibrations. The pyridine ring can interact with neighboring molecules, causing its characteristic aromatic C-C stretching modes in the 1600-1400 cm⁻¹ region to be upshifted. researchgate.net The presence of a hydrogen bond can also be inferred from changes in the electronic structure, which can produce a core-level shift in photoemission spectroscopy. researchgate.net Theoretical methods like Energy Decomposition Analysis (EDA) can be used to quantitatively understand the contributions of different physical forces, such as electrostatics and charge transfer, to these interaction energies and the resulting vibrational shifts. escholarship.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Investigation of Electronic Transitions and Chromophoric Behavior

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by transitions involving the π-electrons of the pyridine ring and the non-bonding (n) electrons on the nitrogen atoms. The primary transitions observed in substituted pyridines are π-π* and n-π* transitions. aip.orgmanipal.edu

The pyridine ring itself is the core chromophore. The substituents—amino, methoxy, and bromo groups—act as auxochromes, modifying the absorption characteristics of the parent chromophore. The electron-donating amino and methoxy groups are expected to cause a bathochromic (red) shift in the π-π* transition, moving the absorption to longer wavelengths. The presence of these substituents, along with the bromine atoms, enhances the potential for intramolecular charge transfer (ICT), which can significantly influence the electronic spectrum. manipal.edu

In many substituted pyridines, two main absorption bands are observed. manipal.eduresearchgate.net The first, typically in the 265-309 nm range, can be attributed to a π-π* transition, while a second band, often between 323-379 nm, may correspond to an n-π* transition or an ICT band. manipal.edu The n-π* transition involves the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. These transitions are generally less intense than π-π* transitions.

Solvent polarity can be used to help assign these transitions. The energy of n-π* transitions typically increases in polar, hydrogen-bonding solvents, leading to a hypsochromic (blue) shift. aip.org This is because the non-bonding electrons are stabilized by hydrogen bonding with the solvent, making their excitation to a π* orbital more difficult. aip.org Conversely, π-π* transitions often exhibit a bathochromic shift in polar solvents.

| Transition Type | Expected Wavelength Range (nm) | Characteristics & Influences | References |

| π → π | ~265 - 309 | High intensity; influenced by conjugation and electron-donating groups (amino, methoxy); often shows a red shift in polar solvents. | manipal.eduresearchgate.net |

| n → π | ~323 - 379 | Lower intensity; involves non-bonding electrons on nitrogen; typically shows a blue shift in polar, protic solvents. | aip.orgmanipal.edu |

| Intramolecular Charge Transfer (ICT) | Variable | Can overlap with or appear as a distinct band; arises from electron density moving from donor (amino, methoxy) to acceptor (pyridine ring) parts of the molecule. | manipal.edu |

Photophysical Properties and Potential for Optoelectronic Applications

Fluorescence spectroscopy reveals the emission properties of a molecule after it has been electronically excited. Many substituted pyridine derivatives are known to be fluorescent, often emitting in the blue region of the spectrum. manipal.edunih.gov The photophysical properties, including fluorescence quantum yield and excited-state lifetime, are heavily influenced by the molecular structure and the nature of the substituents. nih.gov

The incorporation of heteroatoms and functional groups provides a way to tune the emission properties. ubc.ca For this compound, the combination of electron-donating (amino, methoxy) and electron-withdrawing (bromo, pyridine nitrogen) components creates a donor-acceptor architecture. This structure can facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with strong fluorescence. manipal.edu The efficiency of this ICT process can be enhanced by certain substituents, leading to brighter emission. manipal.edu

The photophysical properties of such compounds make them attractive candidates for various optoelectronic applications. Materials with good solid-state emission and high fluorescence quantum efficiency are actively researched for use in organic light-emitting diodes (OLEDs), fluorescent probes, and optical sensors. manipal.eduresearchgate.netresearchgate.net The ability to tune the emission color and intensity through synthetic modification of the pyridine core is a key advantage in developing new functional materials. ubc.ca For instance, protonation of the pyridine nitrogen can dramatically alter the emission, sometimes leading to white light emission, which has potential applications in solid-state lighting. researchgate.net

Computational and Theoretical Investigations of 3,5 Dibromo 4 Methoxypyridin 2 Amine

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and geometry of molecules. mdpi.comnih.gov By approximating the electron density, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost. For substituted pyridines, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide reliable results for optimized geometries and electronic properties. nih.govresearchgate.net

Optimization of Molecular Conformations and Energetic Landscapes

The molecular structure of 3,5-Dibromo-4-methoxypyridin-2-amine is determined by the interplay of the electronic effects of its substituents: the electron-donating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, and the electron-withdrawing and sterically demanding bromo (-Br) atoms. The geometry optimization process involves finding the lowest energy conformation of the molecule. mdpi.com

For the pyridine (B92270) ring itself, the bond lengths and angles are influenced by the substituents. The C-N bonds within the ring are expected to be shorter than the C-C bonds due to the higher electronegativity of nitrogen. The presence of the amino group at the 2-position and the methoxy group at the 4-position is expected to cause some distortion in the ring from a perfect hexagon. The bulky bromine atoms at the 3 and 5-positions will also influence the adjacent bond lengths and angles due to steric hindrance.

The orientation of the methoxy and amino groups relative to the pyridine ring is also a key aspect of the conformational analysis. The methyl group of the methoxy substituent and the hydrogen atoms of the amino group can rotate. While free rotation is possible, certain conformations will be energetically favored. For the methoxy group, a planar orientation with the pyridine ring is often the most stable, maximizing electronic delocalization. For the amino group, a pyramidal geometry is typical, but its orientation will be influenced by potential intramolecular hydrogen bonding with the adjacent bromine atom or the ring nitrogen.

Based on DFT calculations of similar substituted pyridines, a table of expected bond lengths and angles for this compound can be constructed.

Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are estimated values based on typical bond lengths and angles from DFT studies of related pyridine derivatives. Actual values would require specific calculations for this molecule.)

| Parameter | Predicted Value |

| C2-N1 Bond Length | ~1.34 Å |

| C6-N1 Bond Length | ~1.34 Å |

| C2-C3 Bond Length | ~1.40 Å |

| C3-C4 Bond Length | ~1.39 Å |

| C4-C5 Bond Length | ~1.39 Å |

| C5-C6 Bond Length | ~1.40 Å |

| C2-N(amino) Bond Length | ~1.37 Å |

| C4-O(methoxy) Bond Length | ~1.36 Å |

| C3-Br Bond Length | ~1.90 Å |

| C5-Br Bond Length | ~1.90 Å |

| O(methoxy)-C(methyl) Bond Length | ~1.43 Å |

| N-H (amino) Bond Length | ~1.01 Å |

| C6-N1-C2 Bond Angle | ~117° |

| N1-C2-C3 Bond Angle | ~123° |

| C2-C3-C4 Bond Angle | ~118° |

| C3-C4-C5 Bond Angle | ~118° |

| C4-C5-C6 Bond Angle | ~118° |

| N1-C6-C5 Bond Angle | ~123° |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating amino and methoxy groups. The lone pairs on the nitrogen of the amino group and the oxygen of the methoxy group will contribute significantly to the HOMO. The LUMO, on the other hand, is likely to be distributed over the pyridine ring, with significant contributions from the carbon atoms and the electron-withdrawing bromine atoms.

The presence of both strong electron-donating (amino, methoxy) and electron-withdrawing (bromo) groups on the same pyridine ring will lead to a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive.

Table 2: Estimated Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on FMO analyses of similarly substituted aromatic compounds. Actual values would require specific calculations.)

| Parameter | Estimated Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govacs.org By calculating the normal modes of vibration and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. DFT methods are widely used for this purpose and have been shown to accurately predict vibrational spectra for a variety of molecules, including pyridine derivatives. nih.govcdnsciencepub.com

Assignment of Normal Modes and Interpretation of Spectroscopic Data

The vibrational spectrum of this compound will be complex, with numerous characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. A theoretical analysis can help to assign these peaks to specific molecular motions.

Key expected vibrational modes include:

N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy group will be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridine ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O bond of the methoxy group will have a strong stretching vibration, typically around 1250 cm⁻¹.

C-N stretching: The C-N bond of the amino group will have a stretching vibration in the 1250-1350 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations are expected at lower frequencies, typically in the 500-700 cm⁻¹ range.

Ring breathing modes: The entire pyridine ring can undergo a "breathing" vibration, which is often a strong band in the Raman spectrum. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on typical values for the respective functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 - 3500 |

| N-H Symmetric Stretch | 3350 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| Pyridine Ring C=C/C=N Stretch | 1400 - 1610 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-N (amino) Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical calculations can provide valuable insights into the reactivity of a molecule and the mechanisms of its reactions. youtube.com By mapping the potential energy surface, it is possible to predict reaction pathways, identify transition states, and calculate activation energies.

Prediction of Reaction Pathways and Transition States

The reactivity of this compound will be governed by the electronic nature of its substituents. The electron-donating amino and methoxy groups activate the pyridine ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions. Conversely, the pyridine nitrogen and the electron-withdrawing bromine atoms make the ring susceptible to nucleophilic attack.

Electrophilic Attack: The amino and methoxy groups are ortho, para-directing. However, in this molecule, the positions ortho and para to the activating groups are already substituted. The 6-position is the most likely site for electrophilic attack, being ortho to the activating amino group.

Nucleophilic Attack: The presence of two bromine atoms, which are good leaving groups, suggests that nucleophilic aromatic substitution (SNAr) is a likely reaction pathway. rsc.org The positions bearing the bromine atoms (C3 and C5) are the most probable sites for nucleophilic attack. The pyridine nitrogen also activates the ring towards nucleophilic attack, particularly at the 2 and 6 positions.

Reactions involving the amino group: The amino group itself can act as a nucleophile, participating in reactions such as acylation or alkylation.

Theoretical studies can model these potential reaction pathways. For example, the reaction of this compound with an electrophile or a nucleophile can be simulated to determine the most favorable reaction site and the structure of the transition state. The calculated activation energy for different pathways can then be used to predict the major product of the reaction.

Solvent Effects on Reactivity and Selectivity

The reactivity and selectivity of a molecule in solution are significantly influenced by the surrounding solvent. Computational studies on related amino- and methoxy-substituted pyridines often employ quantum chemical calculations to understand these interactions. The polarizable continuum model (PCM) is a common method used to simulate the solvent environment.

In principle, for a molecule like this compound, moving from a non-polar to a polar solvent would be expected to stabilize polar ground states and transition states. This can alter reaction rates and, in some cases, the preferred site of reaction (selectivity). For instance, in reactions involving electrophilic attack, a polar solvent might enhance the nucleophilicity of the amino group or the pyridine nitrogen, but specific predictions would require dedicated calculations. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing bromo substituents would create a complex electronic environment, making solvent effects particularly important to unravel its reactivity.

Non-Linear Optical (NLO) Properties and Computational Predictions

Non-linear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. mq.edu.au Organic molecules, particularly those with significant charge-transfer characteristics, are of great interest. nih.gov

Design Principles for Enhanced NLO Response

General principles for enhancing the NLO response in organic molecules include:

Increasing Donor/Acceptor Strength: Strengthening the electron-donating capacity of the amino group and/or the accepting power of the substituents can increase hyperpolarizability. mq.edu.au

Extending π-Conjugation: A larger conjugated system allows for more efficient charge transfer across the molecule. mq.edu.au

Solvent Effects: The choice of solvent can influence molecular geometry and electronic structure, thereby tuning the NLO response. mq.edu.au

Applying these principles to this compound, one might hypothesize that replacing the bromo groups with stronger electron-withdrawing groups could enhance its NLO properties.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding a molecule's reactivity and intermolecular interactions. The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ijret.org

For aminopyridines, the MEP typically shows a negative potential (red/yellow regions) around the nitrogen atoms, indicating their susceptibility to electrophilic attack. ijret.org Conversely, positive potential (blue regions) is often found around the hydrogen atoms of the amino group, making them potential sites for nucleophilic attack or hydrogen bonding. ijret.org

In this compound, one would expect the MEP to be influenced by all substituents. The amino and methoxy groups would increase the negative potential on the pyridine ring, while the bromine atoms would have a more complex effect, potentially creating localized regions of positive potential (sigma-holes) that could participate in halogen bonding. A detailed MEP map would be invaluable for predicting its interaction with other molecules and its crystal packing behavior.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dimethyl amino pyridinium (B92312) 4-nitrophenolate (B89219) 4-nitrophenol |

| Substituted Anilines |

| Cationic Pyridine Derivatives |

Exploration of Structure Activity Relationships and Molecular Interactions of 3,5 Dibromo 4 Methoxypyridin 2 Amine Derivatives

Design Principles for Analogues and Homologs of 3,5-Dibromo-4-methoxypyridin-2-amine

The design of new molecules based on a lead compound like this compound is a foundational aspect of medicinal chemistry. The goal is to enhance desired properties such as potency and selectivity while minimizing off-target effects. This is achieved through systematic modifications of the chemical structure.

Bioisosteric replacement is a strategy used to swap one functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. In the context of this compound, various bioisosteric replacements can be considered. For instance, the bromine atoms could be replaced with other halogens like chlorine or with trifluoromethyl groups to modulate electronic and lipophilic characteristics. researchgate.net The methoxy (B1213986) group could be substituted with other alkoxy groups of varying lengths or with a bioisosteric equivalent such as a difluoromethyl group, which can act as a bioisostere for a hydroxyl group after metabolic transformation. nih.gov

Scaffold modification involves more significant changes to the core structure of the molecule. For the aminopyridine scaffold, one could explore replacing the pyridine (B92270) ring with other heterocyclic systems like pyrazine, which has been shown to yield potent antimalarial compounds in a different series of diarylaminopyridines. nih.gov Another approach is the use of saturated bioisosteres, such as replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core to improve physicochemical properties like solubility and metabolic stability. chemrxiv.org The replacement of a pyridine nitrogen with a 'C-CN' unit is another documented strategy that can enhance biological activity by displacing unfavorable water molecules in a binding site. researchgate.net

| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Bromine | Chlorine, Fluorine, Trifluoromethyl | Modulate electronics and lipophilicity |

| Methoxy | Ethoxy, Isopropoxy, Difluoromethyl | Alter size, lipophilicity, and metabolic stability |

| Pyridine Ring | Pyrazine, Pyrimidine, 3-azabicyclo[3.1.1]heptane | Improve physicochemical properties and explore new interactions |

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For derivatives of this compound, a pharmacophore model would likely include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. mdpi.com The 2-amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. The dibrominated pyridine ring contributes to the hydrophobic and aromatic character of the molecule.

Molecular Docking and Dynamics Simulations with Biological Macromolecules

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between small molecules and their biological targets at an atomic level. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. pharmaceuticsconference.com For a derivative of this compound, docking studies could be performed against a variety of biological targets, such as protein kinases, to identify potential binding sites. nih.gov These studies can reveal key ligand-receptor interactions, such as hydrogen bonds between the 2-amino group and backbone carbonyls of the protein, or halogen bonds formed by the bromine atoms with electron-rich residues. mdpi.comnih.gov The pyridine ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The halogen atoms (bromine) on the pyridine ring can play a significant role in binding through the formation of halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base. acs.org The strength of these interactions can be influenced by the size of the halogen, with iodine generally forming stronger bonds than bromine. researchgate.net

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, allowing for the prediction of binding affinities and the observation of conformational changes in both the ligand and the protein upon binding. mdpi.com By simulating the movement of atoms over time, MD can help to assess the stability of the interactions predicted by molecular docking. mdpi.com

Binding affinity, often expressed as the free energy of binding, can be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations can help to rank different derivatives of this compound based on their predicted potency. researchgate.net MD simulations can also reveal how the binding of a ligand can induce conformational changes in the receptor, which may be crucial for its biological function. nih.gov For example, the binding of an inhibitor to a kinase can stabilize an inactive conformation of the protein.

| Computational Technique | Information Gained |

| Molecular Docking | Preferred binding pose, key intermolecular interactions (H-bonds, halogen bonds, π-stacking) |

| Molecular Dynamics | Stability of binding pose, dynamic behavior of ligand-receptor complex, prediction of binding free energy |

| MM/PBSA | Estimation of binding affinity |

Mechanism-of-Action Studies at a Molecular Level

Understanding the mechanism of action of a compound at the molecular level is critical for its development as a therapeutic agent. For aminopyridine derivatives, a common mechanism of action is the blockade of voltage-gated potassium channels. nih.govneurology.org By blocking these channels, aminopyridines can enhance the release of neurotransmitters, which is the basis for their use in certain neurological disorders. pensoft.net